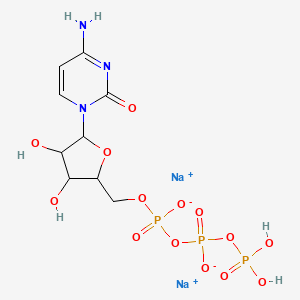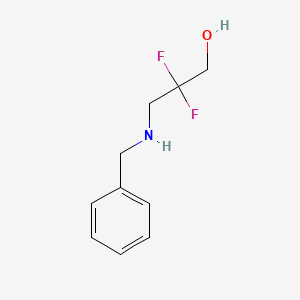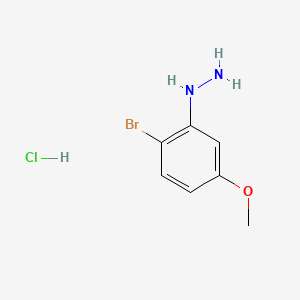
Cytidine 5'-triphosphate, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-triphosphate, disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and nucleic acid metabolism . This compound is essential for the synthesis of RNA and plays a crucial role in cellular energy transfer and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-triphosphate, disodium salt undergoes various biochemical reactions, including:
Phosphorylation: It acts as a substrate for enzymes like CMP kinase and nucleoside diphosphate kinase.
Glycosylation: It participates in protein glycosylation processes.
Biosynthesis: It is involved in the biosynthesis of phospholipids and nucleic acids
Common Reagents and Conditions
Common reagents used in reactions involving cytidine 5’-triphosphate, disodium salt include:
Enzymes: CMP kinase, nucleoside diphosphate kinase, and CTP:phosphocholine cytidylyltransferase.
Substrates: CMP, phosphocholine, and N-acylneuraminate.
Major Products Formed
Major products formed from reactions involving cytidine 5’-triphosphate, disodium salt include:
CDP-choline: Formed during the synthesis of phosphatidylcholine.
CMP-N-acylneuraminic acid: Formed during sialylation reactions.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-triphosphate, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in various enzymatic reactions and as a coenzyme in biochemical processes.
Biology: Plays a crucial role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Used in the production of pharmaceuticals, food additives, and flavoring agents.
Wirkmechanismus
Cytidine 5’-triphosphate, disodium salt exerts its effects by acting as a high-energy molecule similar to adenosine triphosphate. It serves as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Uridine triphosphate (UTP)
Uniqueness
Cytidine 5’-triphosphate, disodium salt is unique in its specific role in the synthesis of RNA and its involvement in the biosynthesis of phospholipids and nucleic acids. Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate plays a more specialized role in cellular processes .
Eigenschaften
Molekularformel |
C9H14N3Na2O14P3 |
|---|---|
Molekulargewicht |
527.12 g/mol |
IUPAC-Name |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)


![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)





